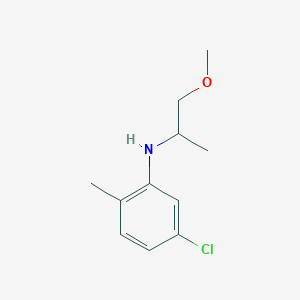

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Description

Properties

IUPAC Name |

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZJHKSPEXMXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, a compound with significant potential in various biological applications, has garnered attention for its pharmacological properties and synthesis methods. This article explores its biological activity, synthesis processes, and relevant case studies.

This compound is an aniline derivative characterized by the presence of chlorine and methoxy groups. Its structure can be represented as follows:

Antiproliferative Effects

Recent studies have indicated that derivatives of aniline compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, research has shown that certain aniline derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving topoisomerase inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| This compound | HeLa | TBD |

Note: Specific IC50 values for this compound are still under investigation.

The mechanism by which this compound exerts its biological effects may involve the modulation of key cellular pathways. Preliminary data suggest that it may act as a positive allosteric modulator of certain receptors, similar to other compounds in its class .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Notably, enantioselective synthesis methods have been developed to produce high-purity derivatives, which are crucial for their biological evaluation . The compound serves as a precursor for herbicides like S-Metolachlor, illustrating its agricultural significance alongside its medicinal potential.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Anticancer Research, a library of aniline derivatives was screened for anticancer properties. This compound was included due to its structural similarity to known active compounds. The study demonstrated that modifications to the aniline structure could significantly impact cytotoxicity and selectivity towards cancer cells .

Case Study 2: Herbicidal Properties

Research on herbicidal activity has shown that compounds related to this compound exhibit effective control over broadleaf weeds in crops like corn and soybeans. The compound's mechanism involves interference with plant growth regulators, making it a valuable candidate in agricultural applications .

Scientific Research Applications

Agrochemical Applications

Herbicide Development

One of the primary applications of 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is as a precursor in the synthesis of herbicides, particularly Metolachlor, a widely used chloroacetanilide herbicide. Metolachlor is effective against broad-leaf weeds and is characterized by its high herbicidal activity attributed mainly to its (S)-enantiomer. The synthesis process involves enantioselective catalysis to enhance the production of this active isomer, which has been shown to be significantly more effective than its counterpart .

Pharmaceutical Applications

Biological Activity

Research indicates that compounds related to this compound exhibit notable biological activities. For instance, studies have demonstrated that derivatives of similar aniline structures possess antimicrobial properties against various strains, including mycobacterial and fungal pathogens. The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can lead to enhanced biological efficacy .

Case Study 1: Enantioselective Synthesis of Metolachlor

In a study focused on the synthesis of (S)-Metolachlor, researchers utilized this compound as a key intermediate. The process involved using chiral catalysts to achieve high enantiomeric excess (ee) values, resulting in a compound with superior herbicidal activity. The study reported yields between 92-96%, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Screening

Another significant study evaluated the antimicrobial potential of several aniline derivatives, including those related to this compound. The compounds were screened against various microbial strains using RP-HPLC methods to determine their lipophilicity and biological activity. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like penicillin G and ciprofloxacin .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Herbicidal (Metolachlor) | |

| Derivative A | Antimicrobial | |

| Derivative B | Antifungal |

Table 2: Synthesis Yields and Enantiomeric Excess

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in their N-substituents, which modulate physicochemical properties and functional applications. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | XLogP3 | Rotatable Bonds | Key Substituent Features |

|---|---|---|---|---|---|---|

| 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | 1040685-04-8 | C₁₇H₂₀ClNO₂ | 305.8 | 5 | 6 | Methoxyphenoxypropyl (polar aromatic ether) |

| 5-Chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline | N/A | C₁₆H₁₈ClNO | 275.77 | N/A | N/A | Ethoxyphenylmethyl (lipophilic aromatic) |

| 5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline | N/A | C₂₂H₂₉ClN₃S | 414.99 | N/A | N/A | Piperazinylpropyl (basic, hydrogen-bonding) |

Key Observations :

- Lipophilicity: The methoxyphenoxypropyl analog (XLogP3 = 5) exhibits higher lipophilicity than the target compound due to its aromatic ether group, enhancing membrane permeability ().

- Hydrogen Bonding : The piperazinylpropyl analog () likely has increased hydrogen-bond acceptor capacity (via tertiary amines), improving solubility in polar solvents.

Computational Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms in functionals improve predictions of thermochemical properties. For the target compound, the electron-donating methoxy group may reduce electron density at the aniline nitrogen, affecting its reactivity in condensation reactions. Comparatively, the ethoxyphenylmethyl analog’s aromatic ring could delocalize electron density, altering charge distribution ().

Preparation Methods

Step 1: Formation of Amino Alcohol Intermediate

- Reactants: 5-chloro-2-methylaniline and (R)-epichlorohydrin.

- Conditions: Reflux the mixture in methanol for approximately 6 hours.

- Reaction monitoring: Thin-layer chromatography (TLC) is used to track completion.

- Work-up: After reaction completion, crushed potassium hydroxide (KOH) is added below 25°C with vigorous stirring for about 8 hours at room temperature.

- Isolation: Excess methanol is evaporated under reduced pressure. The reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are washed with brine and dried over sodium sulfate (Na2SO4).

- Yield: The amino alcohol intermediate is obtained in high yield (>95%).

Step 2: Aziridine Intermediate Formation

- Reagents: The amino alcohol intermediate is reacted with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene.

- Conditions: The DIAD solution is added dropwise under a nitrogen atmosphere at 0–10°C, followed by refluxing at 100–130°C for 3–5 hours.

- Outcome: Formation of the aziridine intermediate.

- Purification: The solvent is evaporated under reduced pressure, and the residue is purified by standard techniques such as column chromatography.

Step 3: Catalytic Hydrogenation to Final Product

- Catalyst: Palladium on activated carbon (Pd/C).

- Solvent: Methanol or other suitable solvents like acetic acid, chloroform, or ethyl acetate.

- Conditions: Hydrogen atmosphere at room temperature for 1–3 hours.

- Monitoring: Reaction progress is monitored by TLC.

- Work-up: Catalyst is filtered off over a celite bed, and solvent is evaporated under reduced pressure.

- Purification: The crude product is purified to afford 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline with high enantiomeric excess (>99% ee).

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1 | 5-chloro-2-methylaniline + (R)-epichlorohydrin, MeOH reflux 6 h + KOH stirring 8 h | (R)-1-((5-chloro-2-methylphenyl)amino)-3-methoxypropan-2-ol | >95% yield, monitored by TLC |

| 2 | Amino alcohol + DIAD + triphenylphosphine, dry toluene, N2, 0–10°C then reflux 100–130°C, 3–5 h | Aziridine intermediate | Purified by chromatography |

| 3 | Aziridine + Pd/C, H2 atmosphere, methanol, room temp, 1–3 h | This compound | >99% enantiomeric excess, purified |

Analytical and Purification Techniques

- Monitoring: TLC using silica gel plates with UV light (254 and 365 nm), potassium permanganate (KMnO4), and anisaldehyde stains.

- Purification: Column chromatography or crystallization.

- Characterization:

- 13C NMR and 1H NMR spectroscopy to confirm structure.

- Optical rotation measurements to determine enantiomeric purity.

- Chiral high-performance liquid chromatography (HPLC) for enantiomeric excess (ee) determination, typically achieving >99% ee.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, and how can intermediates be purified?

Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 5-chloro-2-methylaniline with 1-methoxy-2-propanol under acidic conditions to form the secondary amine. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or methanol) is effective . Monitoring reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) ensures intermediate purity.

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm structural integrity. For example, the methoxy group () appears as a singlet at ~3.2–3.4 ppm in H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for : 212.0844) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the key physicochemical properties influencing experimental design?

Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

- Stability: Hydrolytically stable under neutral conditions but may degrade under strong acids/bases. Store at 2–8°C in inert atmospheres .

- Melting Point: Expected range: 90–110°C (analogous to 4-chloro-2-methoxy-5-methylaniline, mp 97–103°C) .

Q. How does the substituent arrangement affect reactivity in electrophilic substitution?

Answer: The electron-donating methoxy and methyl groups direct electrophiles to the para and ortho positions relative to the amine. Chlorine, being weakly deactivating, slightly reduces reactivity at the meta position. Competition experiments with nitration or bromination can map regioselectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap, charge distribution, and transition states. For example:

Q. What methodological approaches resolve contradictions in regioselectivity data?

Answer: Conflicting regioselectivity reports may arise from solvent polarity or catalyst effects. Use:

Q. How does this compound function in pesticide development, and what structure-activity relationships (SAR) apply?

Answer: As a metolachlor analog, the methoxypropan-2-yl group enhances herbicidal activity by improving lipid solubility and target binding (e.g., inhibition of very-long-chain fatty acid synthesis). SAR studies show:

Q. What advanced techniques analyze environmental degradation pathways?

Answer:

- LC-QTOF-MS: Identifies degradation products (e.g., hydroxylated or dechlorinated derivatives).

- Microcosm Studies: Soil/water systems under controlled pH and UV exposure simulate natural degradation. Data fitting to first-order kinetics () quantifies persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.